Velloquercetin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

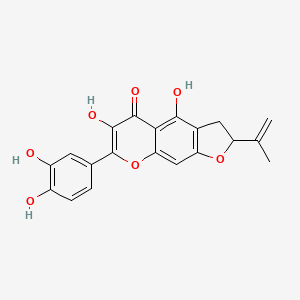

Velloquercetin is an extended flavonoid that consists of quercetin substituted by a 2-isopropenyldihydrofuran ring across positions 6 and 7. It has a role as a plant metabolite and a metabolite. It is a tetrahydroxyflavone, a member of flavonols, an extended flavonoid and a furochromene. It derives from a quercetin.

常见问题

Basic Research Questions

Q. What standardized methods are recommended for identifying and characterizing Velloquercetin in plant extracts?

- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) with diode-array detection (DAD) and mass spectrometry (MS) for preliminary identification . Cross-reference spectral data (e.g., UV-Vis, NMR) with established libraries such as Reaxys or SciFinder to confirm purity and structural integrity. For quantification, employ external calibration curves with certified reference materials (CRMs) to minimize matrix interference .

Q. How can researchers address variability in this compound solubility across experimental conditions?

- Methodological Answer : Optimize solvent systems using Hansen solubility parameters (HSPs) to predict solubility in polar aprotic solvents (e.g., DMSO) or hydroalcoholic mixtures. For in vitro assays, pre-dissolve this compound in DMSO (<0.1% final concentration) to avoid cytotoxicity. Validate solubility via dynamic light scattering (DLS) or nephelometry to detect aggregation .

Q. What in vitro models are most suitable for assessing this compound’s antioxidant activity?

- Methodological Answer : Prioritize cell-free assays (e.g., DPPH, ABTS, ORAC) for initial screening, followed by cell-based models (e.g., H2O2-induced oxidative stress in HepG2 cells) to evaluate intracellular ROS scavenging. Normalize results to positive controls (e.g., ascorbic acid) and account for assay-specific limitations, such as pH sensitivity in FRAP assays .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported pharmacological efficacy across studies?

- Methodological Answer : Conduct a systematic review with meta-analysis to identify sources of heterogeneity (e.g., dosage variations, model organisms, assay protocols). Use subgroup analysis to isolate confounding factors, such as differences in bioavailability due to glycosylation patterns or formulation stability. Validate findings through dose-response studies in standardized models .

Q. What experimental designs optimize reproducibility in this compound’s in vivo pharmacokinetic studies?

- Methodological Answer : Implement crossover designs to control inter-individual variability in animal models. Use LC-MS/MS for plasma concentration monitoring, with isotopically labeled internal standards (e.g., this compound-d3) to correct for matrix effects. Report pharmacokinetic parameters (AUC, Cmax, t1/2) using non-compartmental analysis (NCA) with Phoenix WinNonlin .

Q. How can synergistic effects between this compound and other polyphenols be rigorously quantified?

- Methodological Answer : Apply isobolographic analysis or combination index (CI) methods to distinguish additive, synergistic, or antagonistic interactions. Use factorial design experiments to test multiple ratios and concentrations. Validate results in 3D co-culture models (e.g., tumor spheroids) to mimic physiological complexity .

Q. What protocols ensure stability of this compound in long-term storage for multi-year studies?

- Methodological Answer : Conduct accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) to predict degradation pathways. Analyze degradation products via UPLC-QTOF-MS and store samples in amber vials under inert gas (N2/Ar) at -80°C. Include antioxidant stabilizers (e.g., BHT) in aqueous formulations .

Q. How should researchers validate this compound’s target engagement in mechanistic studies?

- Methodological Answer : Combine surface plasmon resonance (SPR) for binding affinity measurements with cellular thermal shift assays (CETSA) to confirm target interaction in live cells. Use CRISPR/Cas9 knockout models to establish causality between target modulation and observed phenotypic effects .

Q. What bioanalytical methods are recommended for detecting this compound metabolites in complex biological matrices?

- Methodological Answer : Employ untargeted metabolomics via UHPLC-HRMS with data-dependent acquisition (DDA) to identify phase I/II metabolites. Use enzyme-assisted hydrolysis (β-glucuronidase/sulfatase) to distinguish conjugated vs. free forms. Validate metabolite identities with synthetic standards and in silico fragmentation tools (e.g., CFM-ID) .

Q. Methodological Best Practices

- Data Contradiction Analysis : Apply triangulation by cross-validating results across orthogonal assays (e.g., enzymatic vs. cellular assays) and independent replication cohorts .

- Experimental Reproducibility : Adhere to ARRIVE 2.0 guidelines for in vivo studies and MIAME standards for omics data .

- Literature Integration : Use tools like Covidence for systematic reviews and VOSviewer for bibliometric analysis to contextualize findings within existing knowledge .

属性

CAS 编号 |

139955-63-8 |

|---|---|

分子式 |

C20H16O7 |

分子量 |

368.3 g/mol |

IUPAC 名称 |

7-(3,4-dihydroxyphenyl)-4,6-dihydroxy-2-prop-1-en-2-yl-2,3-dihydrofuro[3,2-g]chromen-5-one |

InChI |

InChI=1S/C20H16O7/c1-8(2)13-6-10-14(26-13)7-15-16(17(10)23)18(24)19(25)20(27-15)9-3-4-11(21)12(22)5-9/h3-5,7,13,21-23,25H,1,6H2,2H3 |

InChI 键 |

YFDRNZOCVRPNBL-UHFFFAOYSA-N |

SMILES |

CC(=C)C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=C(O3)C4=CC(=C(C=C4)O)O)O |

规范 SMILES |

CC(=C)C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=C(O3)C4=CC(=C(C=C4)O)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。